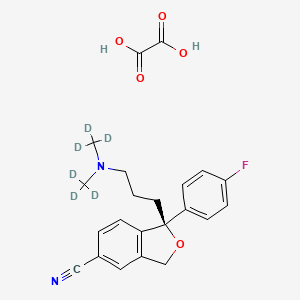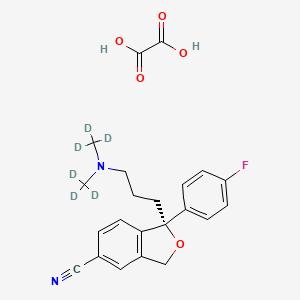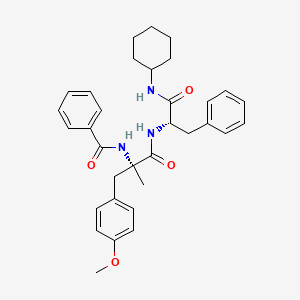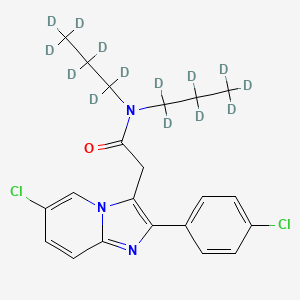
9-Carboxy-10-methylacridinium Trifluoromethanesulfonic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt is a derivative of acridine, a heterocyclic organic compound. This compound is known for its chemiluminogenic properties, making it valuable in various scientific and industrial applications . The presence of the carboxyl group and the trifluoromethanesulfonic acid salt enhances its stability and reactivity, making it a subject of interest in chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-carboxy-10-methylacridinium trifluoromethanesulfonic acid salt involves the reaction of 9-carboxy-10-methylacridinium chloride with trifluoromethanesulfonic acid . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The process involves:
- Dissolving 9-carboxy-10-methylacridinium chloride in an appropriate solvent.
- Adding trifluoromethanesulfonic acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the reaction to proceed.
- Isolating the product through crystallization or other purification methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the acridinium ring or the carboxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while reduction can yield acridine derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-carboxy-10-methylacridinium trifluoromethanesulfonic acid salt involves its ability to emit light upon chemical reaction. This chemiluminescence is a result of the excitation of electrons in the acridinium ring, followed by the release of energy as light when the electrons return to their ground state . The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with specific reagents that trigger the luminescent reaction .
Comparación Con Compuestos Similares
Similar Compounds
9-Carboxy-10-methylacridinium chloride: Similar in structure but differs in the counter ion, affecting its solubility and reactivity.
Acridine orange: Another acridine derivative used in biological staining and fluorescence microscopy.
Acridone: A structurally related compound with different chemical properties and applications.
Uniqueness
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt is unique due to its enhanced stability and chemiluminescent properties compared to other acridine derivatives. The presence of the trifluoromethanesulfonic acid salt contributes to its distinct reactivity and solubility, making it particularly useful in specific scientific and industrial applications .
Propiedades
IUPAC Name |
10-methylacridin-10-ium-9-carboxylic acid;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2.CHF3O3S/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEHDFCQWQWSOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)



![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)






